

Unveiling Secologanoside: A Technical Guide to Spectroscopic Identification

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Compound of Interest

Compound Name: Secologanoside

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the confident identification of **secologanoside**, a key secoiridoid glycoside of significant interest in natural product research and drug discovery. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and presents a logical workflow for its characterization.

Spectroscopic Data for Secologanoside Identification

The unique structural features of **secologanoside** give rise to a distinct spectroscopic fingerprint. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts and mass spectrometry data essential for its identification.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **secologanoside**, typically recorded in deuterated methanol (CD_3OD), reveal characteristic signals corresponding to its iridoid core, vinyl group, and glucose moiety.

Table 1: ^1H NMR Spectroscopic Data of **Secologanoside** (in CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.48	s	
3	5.75	d	2.0
5	3.09	m	
6 α	1.95	m	
6 β	2.15	m	
7	-	-	-
8	5.75	ddd	17.2, 10.4, 7.2
9	2.55	m	
10 α	5.25	d	17.2
10 β	5.18	d	10.4
11	3.68	s	
1'	4.65	d	8.0
2'	3.20	t	8.0
3'	3.38	t	8.8
4'	3.28	t	9.2
5'	3.35	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.65	dd	12.0, 5.6

Table 2: ^{13}C NMR Spectroscopic Data of **Secologanoside** (in CD_3OD)[[1](#)]

Position	Chemical Shift (δ , ppm)
1	152.0
3	114.5
4	29.8
5	46.5
6	32.0
7	131.0
8	135.5
9	51.8
10	118.0
11	169.0
1'	100.2
2'	74.8
3'	78.0
4'	71.5
5'	78.2
6'	62.8

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of **secologanoside**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Secologanoside**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	391.1235	391.1231
[M+Na] ⁺	413.1054	413.1050
[M-H] ⁻	389.1089	389.1092

The MS/MS fragmentation of the protonated molecule [M+H]⁺ typically shows a characteristic loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 229.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and spectroscopic analysis of **secologanoside**.

Isolation of Secologanoside from *Fraxinus excelsior* Leaves

This protocol outlines a general procedure for the extraction and purification of **secologanoside** from the leaves of *Fraxinus excelsior* (Ash).

Materials and Reagents:

- Air-dried and powdered leaves of *Fraxinus excelsior*
- Methanol (MeOH)
- Water (H₂O)
- Solid-phase extraction (SPE) column (e.g., C18)
- High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)

Procedure:

- Extraction: Macerate the powdered leaves with 80% aqueous methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Solid-Phase Extraction (SPE): Dissolve the crude extract in water and load it onto a pre-conditioned C18 SPE column.
- Fractionation: Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% MeOH). Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.
- Preparative HPLC: Pool the fractions containing **secologanoside** and subject them to preparative HPLC on a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water to isolate pure **secologanoside**.
- Purity Confirmation: Confirm the purity of the isolated **secologanoside** by analytical HPLC and spectroscopic methods (NMR, MS).

NMR Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **secologanoside** in 0.5 mL of deuterated methanol (CD_3OD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire 1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra at room temperature.
- For 1H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use a proton-decoupled pulse sequence.
- Use standard parameters for 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for complete structural assignment.

UPLC-ESI-QTOF-MS Analysis

Instrumentation:

- An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Dissolve a small amount of the purified **secologanoside** or the plant extract in the initial mobile phase to a concentration of approximately 10-100 $\mu\text{g}/\text{mL}$.
- Filter the sample through a 0.22 μm syringe filter before injection.

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μL .

Mass Spectrometry Conditions:

- Ionization Mode: Positive and/or negative ESI.

- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-120 °C.
- Desolvation Temperature: 300-400 °C.
- Acquisition Range: m/z 100-1000.
- MS/MS: For fragmentation studies, select the precursor ion of **secologanoside** and apply a collision energy of 10-30 eV.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the key logical and experimental workflows for the identification of **secologanoside**.

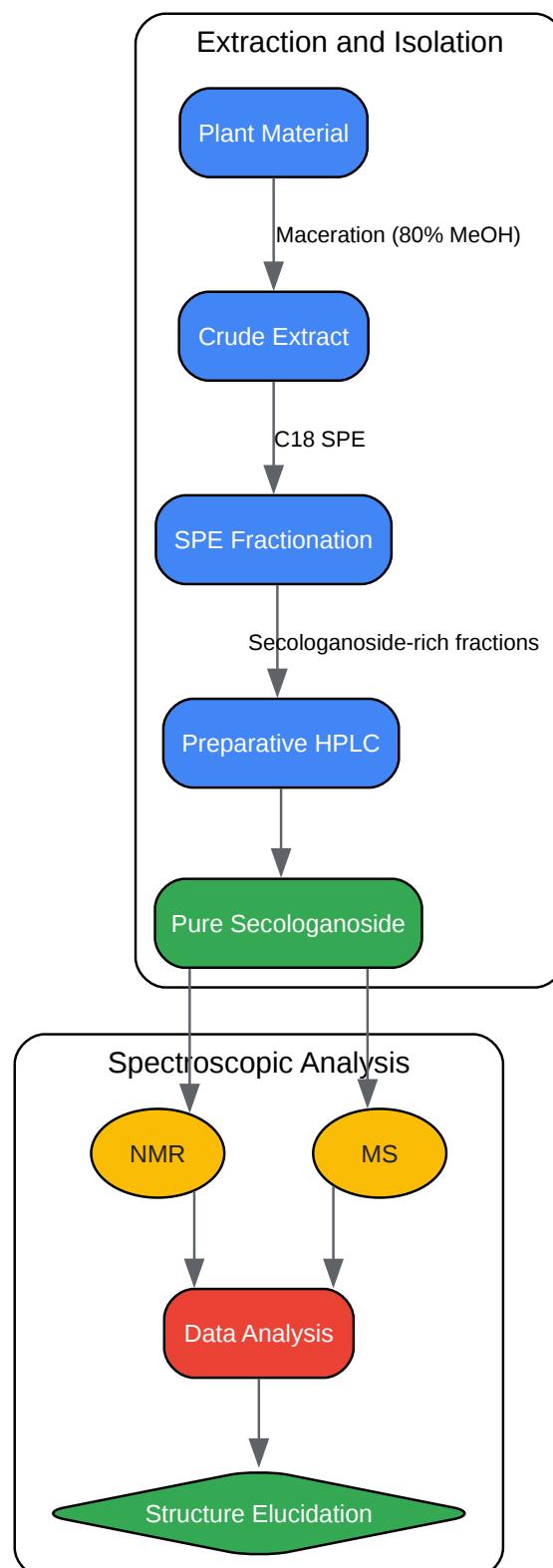
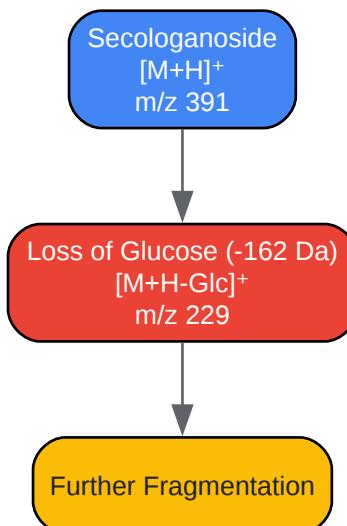
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Fig. 1: Workflow for the isolation and identification of **secologanoside**.



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Fig. 2: Simplified MS/MS fragmentation pathway of **secologanoside**.

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References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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